molecular formula C6H7N3O2 B13678599 (6-Nitropyridin-3-yl)methanamine

(6-Nitropyridin-3-yl)methanamine

Cat. No.: B13678599
M. Wt: 153.14 g/mol
InChI Key: ODDOCGSONFOHBK-UHFFFAOYSA-N
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Description

(6-Nitropyridin-3-yl)methanamine is a nitro-substituted pyridine derivative featuring a methanamine group at the 3-position of the pyridine ring and a nitro (-NO₂) group at the 6-position. For instance, it serves as a key intermediate in the preparation of complex heterocyclic systems, such as 2-(6-Nitropyridin-3-yl)-9H-dipyrido[2,3-b;3',4'-d]pyrrole, as described in a 2019 European patent . The nitro group enhances electrophilicity, facilitating cross-coupling reactions or reductions in medicinal chemistry workflows.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

(6-nitropyridin-3-yl)methanamine

InChI

InChI=1S/C6H7N3O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H,3,7H2

InChI Key

ODDOCGSONFOHBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitropyridin-3-yl)methanamine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of 3-pyridinemethanamine with nitric acid to introduce the nitro group at the 6th position . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(6-Nitropyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Nitropyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Nitropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methanamine group can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyridin-3-yl methanamine derivatives allows for tailored applications in pharmaceuticals, agrochemicals, and materials science. Below is a comparative analysis of (6-Nitropyridin-3-yl)methanamine with its analogs:

Structural and Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound -NO₂ at C6 C₆H₇N₃O₂ 153.15 (calculated) Electrophilic nitro group; potential mutagenicity concerns .
(6-Methylpyridin-3-yl)methanamine -CH₃ at C6 C₇H₁₀N₂ 122.17 Enhanced lipophilicity; ≥95% purity available .
1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine -Cl at C6, -N(CH₃)₂ C₈H₁₁ClN₂ 170.64 Chlorine enhances stability; used as an insecticide metabolite .
[6-(Thiophen-3-yl)pyridin-3-yl]methanamine Thiophene at C6 C₁₀H₁₀N₂S 190.27 Sulfur-containing heterocycle; potential for π–π interactions .
[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine Cyclopropylmethoxy at C6 C₁₀H₁₄N₂O 182.22 Bulky substituent; modulates steric hindrance in catalysis .
{6-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine -OC₆H₃(CF₃) at C6 C₁₃H₁₁F₃N₂O 268.23 Fluorine improves metabolic stability; common in agrochemicals .

Notes:

  • Nitro vs. Methyl : The nitro group introduces polarity and reactivity but may reduce solubility compared to the methyl analog .
  • Chlorine vs. Nitro : Chlorinated derivatives (e.g., CAS 221146-31-2) exhibit higher stability and are prevalent in insecticides, whereas nitro derivatives are more reactive in synthesis .
  • Heterocyclic Substituents: Thiophene and trifluoromethylphenoxy groups enhance binding to biological targets via hydrophobic or electronic effects .

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